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molecular formula C10H16O4 B1194095 Ethyl acrylate methyl methacrylate CAS No. 9010-88-2

Ethyl acrylate methyl methacrylate

Cat. No. B1194095
M. Wt: 200.23 g/mol
InChI Key: XPNLOZNCOBKRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04863801

Procedure details

8 g. of Na alkylarylpolyoxyethylene sulfonate (trade name Triton X-200) was dissolved in 1000 ml. of water at 40° C. in a flask with stirrer and condenser. A mixture of 250 g. of ethyl acrylate and 250 g. of methyl methacrylate were separately prepared. A portion of 125 g. of above monomer mixture and 0.5 g. of ammonium persulfate were added to the flask. The temperature was gradually elevated to 85° C. while stirring. At 83° C. the polymerization reaction started and the system was maintained in the condition of moderate reflux for 5 minutes. Then the remaining part of the monomer mixture was added dropwise through a dropping funnel. At the end of addition the reaction was carried out at 90° C. for an additional hour and this permitted the polymerization reaction to proceed to near completion. The temperature was then lowered to 70° C. and the flask put under light vacuum: In this condition under slow stirring and adding water in order to maintain the original level, the unreacted monomer was stripped out to a safe concentration of <3 p.p.m. The final latex is odorless. A sample of latex was dried obtaining a dry polymer content of 33.7%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:8]([O:13][CH3:14])(=[O:12])[C:9]([CH3:11])=[CH2:10].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:8]([O:13][CH3:14])(=[O:12])[C:9]([CH3:11])=[CH2:10] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Three
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
of Na alkylarylpolyoxyethylene sulfonate (trade name Triton X-200) was dissolved in 1000 ml
CUSTOM
Type
CUSTOM
Details
at 40° C.
ADDITION
Type
ADDITION
Details
A mixture of 250 g
CUSTOM
Type
CUSTOM
Details
was gradually elevated to 85° C.
CUSTOM
Type
CUSTOM
Details
At 83° C. the polymerization reaction
TEMPERATURE
Type
TEMPERATURE
Details
the system was maintained in the condition
TEMPERATURE
Type
TEMPERATURE
Details
of moderate reflux for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
Then the remaining part of the monomer mixture was added dropwise through a dropping funnel
ADDITION
Type
ADDITION
Details
At the end of addition the reaction
WAIT
Type
WAIT
Details
was carried out at 90° C. for an additional hour
CUSTOM
Type
CUSTOM
Details
the polymerization reaction
CUSTOM
Type
CUSTOM
Details
was then lowered to 70° C.
STIRRING
Type
STIRRING
Details
In this condition under slow stirring
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the original level
CONCENTRATION
Type
CONCENTRATION
Details
the unreacted monomer was stripped out to a safe concentration of <3
CUSTOM
Type
CUSTOM
Details
A sample of latex was dried
CUSTOM
Type
CUSTOM
Details
obtaining a dry polymer content of 33.7%

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)OCC.C(C(=C)C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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